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molecular formula C8H8N2S B160888 2-Amino-6-methylbenzothiazole CAS No. 2536-91-6

2-Amino-6-methylbenzothiazole

Cat. No. B160888
M. Wt: 164.23 g/mol
InChI Key: DZWTXWPRWRLHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087761B2

Procedure details

(4-Methylphenyl)thiourea (2 mmol) was added to AcOH (4 ml), and the suspension was heated to 80° C. To the solution formed was added 33% HBr in AcOH (4 mmol) followed by DMSO (2.1 mmol). After stirring at 80° C. for 1 h, the reaction mixture was cooled to 50° C., diluted with EtOAc (10 ml) and filtered. The product (as HBr-salt) was taken up in H2O (5 ml) and treated with 1M aq. NaHCO3 (2 ml). Stirring was continued for 0.2 h. The precipitated aminobenzothiazole was then filtered, washed with H2O (10 ml) and dried (16 h at 45° C./20 mb); yield 67%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH2:11])=[S:10])=[CH:4][CH:3]=1.CC(O)=O.Br.CS(C)=O>CCOC(C)=O>[NH2:11][C:9]1[S:10][C:6]2[CH:7]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=2[N:8]=1

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
CC1=CC=C(C=C1)NC(=S)N
Name
Quantity
4 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
4 mmol
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
2.1 mmol
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution formed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 50° C.
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with 1M aq. NaHCO3 (2 ml)
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 0.2 h
Duration
0.2 h
FILTRATION
Type
FILTRATION
Details
The precipitated aminobenzothiazole was then filtered
WASH
Type
WASH
Details
washed with H2O (10 ml)
CUSTOM
Type
CUSTOM
Details
dried (16 h at 45° C./20 mb)
Duration
16 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1SC2=C(N1)C=CC(=C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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